

3-Methoxypentanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methoxypentanoic acid

Cat. No.: B3373610

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An In-depth Technical Guide to 3-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methoxypentanoic acid**, a branched-chain fatty acid with emerging significance in metabolic research and as a potential building block in pharmaceutical synthesis. This document delves into its chemical and physical properties, synthesis strategies, biological relevance, and analytical methodologies, offering field-proven insights for its application in a research and development setting.

Core Properties and Identification

3-Methoxypentanoic acid (3-MPA) is a carboxylic acid characterized by a methoxy group at the C-3 position of a pentanoic acid backbone. This substitution imparts unique physicochemical properties compared to its parent compound, pentanoic acid, influencing its solubility, polarity, and biological interactions.

Table 1: Chemical and Physical Properties of **3-Methoxypentanoic Acid**

Property	Value	Source(s)
CAS Number	100862-27-9	[1] [2]
Molecular Formula	C ₆ H ₁₂ O ₃	[2]
Molecular Weight	132.16 g/mol	[1] [2]
IUPAC Name	3-methoxypentanoic acid	[2]
Synonyms	3-methoxyvaleric acid	[2]
Boiling Point	120-122 °C (at 16 Torr)	[3]
pKa (Predicted)	4.28 ± 0.10	[3] [4]
InChI Key	ZRWJEWKABOKXBQ- UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CCC(CC(=O)O)OC	[2]

Note: Experimental data for melting point and boiling point at standard pressure are not widely reported. For comparison, the parent compound, pentanoic acid, has a melting point of -34.5°C and a boiling point of 186-187°C. The precursor, 3-hydroxypentanoic acid, is a solid with a reported solubility in water of 784.8 g/L[\[5\]](#).

Synthesis of 3-Methoxypentanoic Acid

The synthesis of **3-Methoxypentanoic acid** is not commonly detailed in standard literature, reflecting its status as a specialty chemical. However, logical synthetic routes can be devised from readily available precursors. The most direct conceptual pathway involves the methylation of 3-hydroxypentanoic acid.

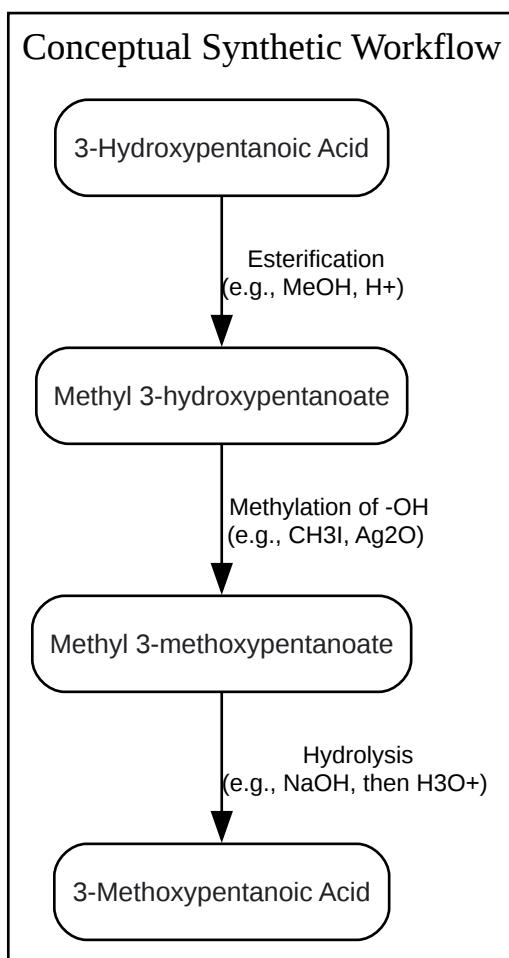
A general, two-step synthetic approach would be:

- Esterification: Protection of the carboxylic acid of 3-hydroxypentanoic acid, for example, through Fischer esterification with methanol to yield methyl 3-hydroxypentanoate.
- Methylation: Methylation of the hydroxyl group using a suitable methylating agent (e.g., methyl iodide with a mild base like silver(I) oxide, or diazomethane) to form methyl 3-

methoxypentanoate.

- Hydrolysis: Saponification of the methyl ester followed by acidic workup to yield the final product, **3-Methoxypentanoic acid**.

An alternative industrial approach could involve the catalytic hydrogenation of the corresponding methyl ester[1].



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Caption: Conceptual workflow for the synthesis of **3-Methoxypentanoic acid**.

Detailed Protocol for a Related Synthesis: (R)-(+)-3-hydroxy-4-methylpentanoic acid

To provide a tangible example of the synthesis of a substituted pentanoic acid, the following is a summary of a procedure for a similar compound from Organic Syntheses, a highly trusted source for preparative organic chemistry methods. This multi-step process highlights the rigorous conditions often required.

Step 1: Double Deprotonation and Aldol Addition

- Diisopropylamine is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78°C.
- n-Butyllithium in hexane is added to form lithium diisopropylamide (LDA).
- The solution is warmed to 0°C and then re-cooled.
- A separate solution of a chiral precursor in THF is cooled to -78°C and the LDA solution is added to achieve double deprotonation.
- The reaction mixture is stirred at 0°C for 60 minutes, then re-cooled to below -70°C.
- Isobutyraldehyde is added, and the reaction is stirred for several hours at low temperature before being quenched with saturated ammonium chloride solution.

Step 2: Workup and Purification

- The aqueous layer is extracted multiple times with chloroform.
- The combined organic layers are washed, dried with magnesium sulfate, and evaporated to yield the crude product.

Step 3: Hydrolysis

- The crude product is refluxed for 3 hours in a mixture of methanol, water, and potassium hydroxide.
- The methanol is removed by distillation, and the remaining aqueous solution is washed with methylene chloride.
- The aqueous layer is acidified to pH 2.5 with 6N HCl.

- The acidified solution is saturated with sodium chloride and extracted with diethyl ether.
- The combined ether extracts are dried and evaporated to yield the final product[6].

This detailed procedure for a related compound underscores the importance of precise control over temperature, stoichiometry, and anhydrous conditions to achieve high yields and stereoselectivity in the synthesis of chiral carboxylic acids.

Biological Activity and Significance in Drug Development

3-Methoxypentanoic acid is not merely a synthetic curiosity; it has been identified in biological systems and exhibits activities that are of interest to researchers in drug metabolism and metabolic disorders.

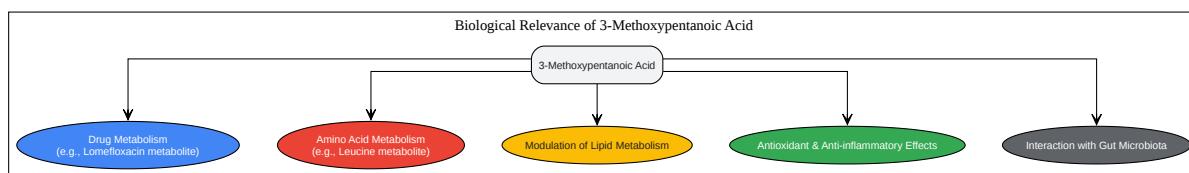
Role as a Metabolite

- Drug Metabolism: 3-MPA has been identified as a significant metabolite of the anti-inflammatory drug Lomefloxacin in rats[1][7]. The formation of such metabolites is a critical aspect of pharmacokinetics and toxicology. Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, as metabolites can contribute to both the therapeutic efficacy and the adverse side effects of a parent compound.
- Endogenous Metabolism: In certain bacterial species, 3-MPA is a metabolite of the amino acid L-leucine[1][7]. This link to amino acid metabolism suggests that 3-MPA may play a role in microbial metabolic pathways, which could have implications for gut microbiota research and its influence on host metabolism[1].

Potential Pharmacological Effects

- Lipid Metabolism: In vitro studies using 3T3-L1 preadipocytes have shown that treatment with 3-MPA can inhibit differentiation into mature adipocytes, as indicated by a reduction in lipid droplet formation[1]. This suggests a potential role in modulating lipid accumulation. Further research has indicated that 3-MPA may modulate lipid metabolism by activating AMPK pathways, which would lead to reduced fatty acid synthesis and increased fatty acid oxidation[1].

- Antioxidant and Anti-inflammatory Activity: There is evidence to suggest that 3-MPA possesses antioxidant properties and may exert anti-inflammatory effects[1]. These activities are often sought after in the development of drugs for a wide range of conditions, from metabolic syndrome to neurodegenerative diseases.



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Caption: Key areas of biological relevance for **3-Methoxypentanoic acid**.

Analytical Methodologies

The accurate quantification of **3-Methoxypentanoic acid** in various matrices, particularly in biological samples, is essential for its study. Given its identity as a small, polar carboxylic acid, chromatographic methods coupled with mass spectrometry are the most suitable analytical techniques.

Sample Preparation from Biological Matrices

A robust sample preparation protocol is crucial to remove interfering substances and concentrate the analyte.

- Protein Precipitation: For plasma or serum samples, initial protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step.
- Liquid-Liquid Extraction (LLE): After protein removal, LLE can be used to isolate 3-MPA from the aqueous matrix. This typically involves acidifying the sample to protonate the carboxylic

acid, making it more soluble in an organic solvent like ethyl acetate or diethyl ether.

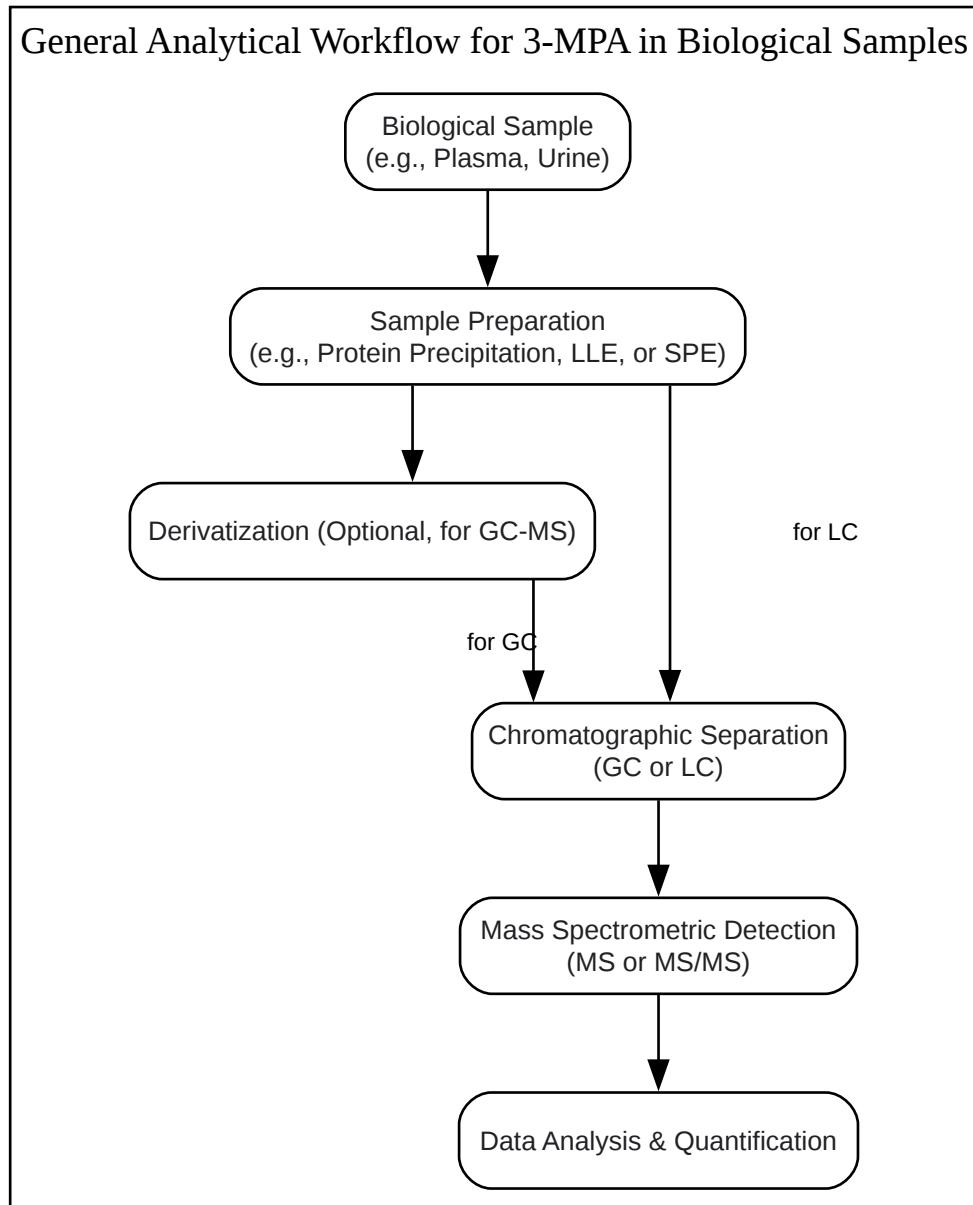
- Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. A mixed-mode or anion-exchange sorbent could be employed to retain the acidic 3-MPA, allowing for the washing away of neutral and basic impurities before elution.

Chromatographic Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and sensitivity. However, due to the low volatility of carboxylic acids, derivatization is typically required. Silylation (e.g., with BSTFA) or esterification (e.g., with BF_3 /methanol) can convert 3-MPA into a more volatile derivative suitable for GC analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method as it can frequently analyze carboxylic acids without derivatization. Reversed-phase chromatography using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.

Mass Spectrometry

In mass spectrometry, **3-Methoxypentanoic acid** is expected to exhibit characteristic fragmentation patterns. For the related 5-methoxypentanoic acid, key fragments include the loss of the methoxy group (m/z 101, $[\text{M}-31]^+$) and the loss of the carboxyl group (m/z 87, $[\text{M}-45]^+$)[7]. Similar fragmentation would be expected for the 3-methoxy isomer, providing a basis for its identification and quantification using selected reaction monitoring (SRM) in LC-MS/MS.



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Caption: A generalized workflow for the analysis of 3-MPA.

Conclusion and Future Outlook

3-Methoxypentanoic acid represents a molecule of growing interest at the intersection of chemistry and biology. While its physical and chemical properties are being fully elucidated, its established role as a metabolite of both xenobiotics and endogenous compounds makes it a key area of study in pharmacology and toxicology. Its potential to modulate lipid metabolism

warrants further investigation for possible therapeutic applications. For synthetic chemists, it presents an opportunity for the development of novel synthetic routes and its use as a versatile building block for more complex molecules. As analytical techniques become more sensitive, it is likely that **3-Methoxypentanoic acid** will be identified in a wider range of biological systems, further expanding our understanding of its role in health and disease.

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